2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Description
2-Cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide (molecular formula: C₁₉H₁₇F₃N₂O₃; molecular weight: 378.35 g/mol) is a synthetic amide derivative characterized by a cyano group at the 2-position, a 2,5-dimethoxyphenyl substituent at the 3-position, and a 3-(trifluoromethyl)phenyl group attached via the propanamide backbone .
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-26-16-6-7-17(27-2)12(9-16)8-13(11-23)18(25)24-15-5-3-4-14(10-15)19(20,21)22/h3-7,9-10,13H,8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMGNAUQYQQLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, is a synthetic compound with potential applications in medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H17F3N2O3
- Molecular Weight : 376.34 g/mol
- CAS Number : 897780-40-4
The compound features a cyano group, a dimethoxyphenyl moiety, and a trifluoromethyl group, contributing to its unique chemical reactivity and potential biological activities.
The biological activity of this compound can be attributed to its structural components:
- Cyano Group : Acts as an electrophile, facilitating interactions with various biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
These groups allow the compound to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds within the same chemical class. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression:
- Topoisomerase II Inhibition : Related compounds have demonstrated significant inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, suggesting potential for use in cancer therapy .
Case Studies and Experimental Data
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
| Compound Name | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Compound A | 3.25 | Hep-2 | Significant cytotoxicity observed |
| Compound B | 17.82 | P815 | Moderate activity reported |
| 2-Cyano... | TBD | TBD | Potential for further research |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide and related compounds:
Key Structural and Functional Insights:
Trifluoromethyl vs. Ethoxy Groups : The trifluoromethyl group in the target compound enhances metabolic stability and electron-deficient character compared to the ethoxy group in its analog, which may improve binding to hydrophobic pockets .
Sulfamoyl vs.
Heterocyclic Complexity : Compounds with fused heterocycles (e.g., thiadiazocin-thiazole) likely exhibit broader pharmacological profiles but face synthetic challenges, as seen in the lead-mediated reduction step .
Research Implications
While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests that:
- The trifluoromethyl and dimethoxyphenyl combination in the target compound balances lipophilicity and electronic effects for optimized bioavailability.
- Analogs with ethoxy or sulfamoyl groups may serve as leads for modifying solubility or target engagement.
- Further studies should explore synthesis scalability (e.g., avoiding hazardous reagents like lead powder ) and biological screening against cancer or inflammatory targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
